molecular formula C9H10N2O3 B1275048 2-(Carbamoylamino)-2-phenylacetic acid CAS No. 5616-20-6

2-(Carbamoylamino)-2-phenylacetic acid

Cat. No. B1275048
CAS RN: 5616-20-6
M. Wt: 194.19 g/mol
InChI Key: GIOUOHDKHHZWIQ-UHFFFAOYSA-N
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Description

“2-(Carbamoylamino)-2-phenylacetic acid” is a compound that involves the carbamoylation process . Carbamoylation is a non-enzymatic post-translational modification that binds isocyanic acid, derived from the dissociation of urea or from the myeloperoxidase-mediated catabolism of thiocyanate, to the free amino groups of a multitude of proteins .


Synthesis Analysis

The synthesis of carbamoyl amino acids involves a series of reactions. It is produced from bicarbonate, ammonia (derived from amino acids), and phosphate (from ATP). The synthesis is catalyzed by the enzyme carbamoyl phosphate synthetase . An appropriate 2-chloro-3-(3-carbamoyl-propionylamino)-benzoic acid carbamoyl-moiety alkyl or hydroxylalkyl substituted derivative is dissolved in dimethylformamide (DMF), phenylamine appropriate phenyl moiety substituted derivative, potassium carbonate, and copper powder are then added .


Molecular Structure Analysis

The molecular structure of “2-(Carbamoylamino)-2-phenylacetic acid” involves the carbamoyl group. The side-chain amino group of Orn attacks the carbonyl carbon of CP nucleophilically, left, to form a tetrahedral transition state, middle. Charge rearrangement releases Cit and P, right .


Chemical Reactions Analysis

Amino acid analysis (AAA) involves a series of chromatographic techniques that can be used to measure protein levels, avoiding some difficulties and providing specific compositional information . The AA detectors are mainly based on signal collection from ultraviolet (UV) absorption, fluorescence (FL) emission, mass spectrometry (MS), nuclear magnetic resonance (NMR), and electrochemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Carbamoylamino)-2-phenylacetic acid” are important for its function. Amino acid analysis (AAA) involves a series of chromatographic techniques that can be used to measure protein levels, avoiding some difficulties and providing specific compositional information . The AA detectors are mainly based on signal collection from ultraviolet (UV) absorption, fluorescence (FL) emission, mass spectrometry (MS), nuclear magnetic resonance (NMR), and electrochemistry .

Future Directions

Carbamoylated proteins have been linked to atherosclerosis, lipid metabolism, immune system dysfunction, and renal fibrosis . The degree of carbamoylation was identified as an important risk factor for mortality in patients undergoing dialysis or with accelerated atherogenesis . Future research could focus on the effects of strategies to lower the carbamoylation load . Glutamine has a versatile role in cell metabolism, participating in the tri-carboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . This could be another area of future exploration.

properties

IUPAC Name

2-(carbamoylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOUOHDKHHZWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403944
Record name 2-(carbamoylamino)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carbamoylamino)-2-phenylacetic acid

CAS RN

5616-20-6
Record name 2-(carbamoylamino)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Mixtures of (1) 2.0 ml. of an aqueous substrate suspension prepared by suspending DL-5-phenylhydantoin into a 0.1 M NaHCO3 --Na2CO3 buffer solution of pH 9.5 (substrate concentration: 1.0%) and (2) 2.0 ml. of the above cell suspension were prepared and placed in test tubes, respectively. The hydrolysis reaction was then carried out at 37° C. for 1 hour with mild shaking. Immediately after the completion of the reaction, 1.0 ml. of a 10% aqueous solution of trichloroacetic acid, 1.0 ml. of a 10% solution of p-dimethylaminobenzaldehyde in 6 N hydrochloric acid and 6.0 ml. of distilled water were added to each reaction mixture and admixed. The resulting each color-developed reaction mixture was centrifuged to remove insoluble materials, and the amounts of N-carbamoyl-2-phenylglycine produced in the reaction mixtures were colorimetrically determined by measuring the absorbance at 420 nm. As a Control, the above procedures were repeated except that no hydantoin compound was employed.
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